7-Bromo-3-oxoisoindoline-1-carboxylic acid
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Overview
Description
7-Bromo-3-oxoisoindoline-1-carboxylic acid is a heterocyclic compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol . This compound is a derivative of isoindoline, featuring a bromine atom at the 7th position, a keto group at the 3rd position, and a carboxylic acid group at the 1st position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid typically involves the bromination of isoindoline derivatives followed by oxidation and carboxylation reactions. One common method includes the following steps:
Bromination: Isoindoline is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 7th position.
Oxidation: The brominated isoindoline is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the keto group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-oxoisoindoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
7-Bromo-3-oxoisoindoline-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-Bromo-3-oxoisoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-oxoisoindoline-4-carbonitrile: Similar structure but with a nitrile group at the 4th position instead of a carboxylic acid group.
7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile: Another similar compound with a nitrile group and a dihydro structure.
Uniqueness
7-Bromo-3-oxoisoindoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Biological Activity
7-Bromo-3-oxoisoindoline-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique isoindoline structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H6BrNO3, characterized by a bromine atom at the 7-position and a carboxylic acid group. This structure contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting biochemical pathways critical for various cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through specific molecular pathways .
Interaction Studies
Interaction studies involving this compound are crucial for understanding its biological activity. These studies typically involve binding assays and kinetic analyses to elucidate how the compound interacts with various biological targets.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
7-Amino-3-oxoisoindoline-1-carboxylic acid | Contains an amino group instead of bromine | Enhanced reactivity due to amino group |
7-Hydroxy-3-oxoisoindoline-1-carboxylic acid | Contains a hydroxyl group | Improved solubility and hydrogen bonding |
3-Oxoisoindoline-1-carboxylic acid | Lacks the bromine substituent | Simpler structure without halogen |
7-Bromoisoindole derivatives | Varying substituents on the isoindole ring | Diverse reactivity based on substituents |
The presence of both the bromine atom and the carboxylic acid functional group in this compound provides it with distinct reactivity patterns compared to its analogs, making it particularly valuable in synthetic routes where specific transformations are desired.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Anticancer Research : In vitro studies revealed that treatment with this compound led to reduced viability in several cancer cell lines, including breast and lung cancer cells, suggesting its role as a potential anticancer drug .
- Mechanistic Insights : Research into the mechanism of action revealed that the compound may modulate cellular signaling pathways involved in apoptosis, providing insights into how it exerts its anticancer effects .
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
7-bromo-3-oxo-1,2-dihydroisoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-5-3-1-2-4-6(5)7(9(13)14)11-8(4)12/h1-3,7H,(H,11,12)(H,13,14) |
InChI Key |
OFZZOJBCDPRONK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(NC2=O)C(=O)O)C(=C1)Br |
Origin of Product |
United States |
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